REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:7][OH:8])[CH2:5][OH:6])[CH:2]=[CH2:3].[C:9]([O:12]C=C)(=[O:11])[CH3:10]>>[CH3:10][C:9]([O-:12])=[O:11].[CH2:1]([CH:4]([CH2:7][OH:8])[CH2:5][OH:6])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
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0.116 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C(CO)CO
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
containing C
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
CC(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |